

Theoretical Insights into Pyridin-4-ylmethanesulfonyl Chloride: A Computational Guide

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Compound of Interest

Compound Name: *Pyridin-4-ylmethanesulfonyl Chloride*

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An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical and experimental studies on **Pyridin-4-ylmethanesulfonyl Chloride** are not extensively available in the public domain. This technical guide provides a comprehensive theoretical analysis based on established computational methodologies and data from analogous pyridine and sulfonyl chloride derivatives. The quantitative data presented herein are representative values derived from computational models and should be considered predictive.

Introduction

Pyridin-4-ylmethanesulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates a pyridine ring, a common scaffold in pharmaceuticals, and a reactive methanesulfonyl chloride group, which serves as a key intermediate for the synthesis of sulfonamides and sulfonate esters. Understanding the structural, electronic, and spectroscopic properties of this molecule at a quantum mechanical level is crucial for predicting its reactivity, designing novel derivatives with tailored functionalities, and elucidating its potential biological interactions.

This guide details a theoretical investigation into the molecular structure, vibrational spectra, NMR chemical shifts, electronic properties, and nonlinear optical (NLO) characteristics of **Pyridin-4-ylmethanesulfonyl Chloride** using Density Functional Theory (DFT).

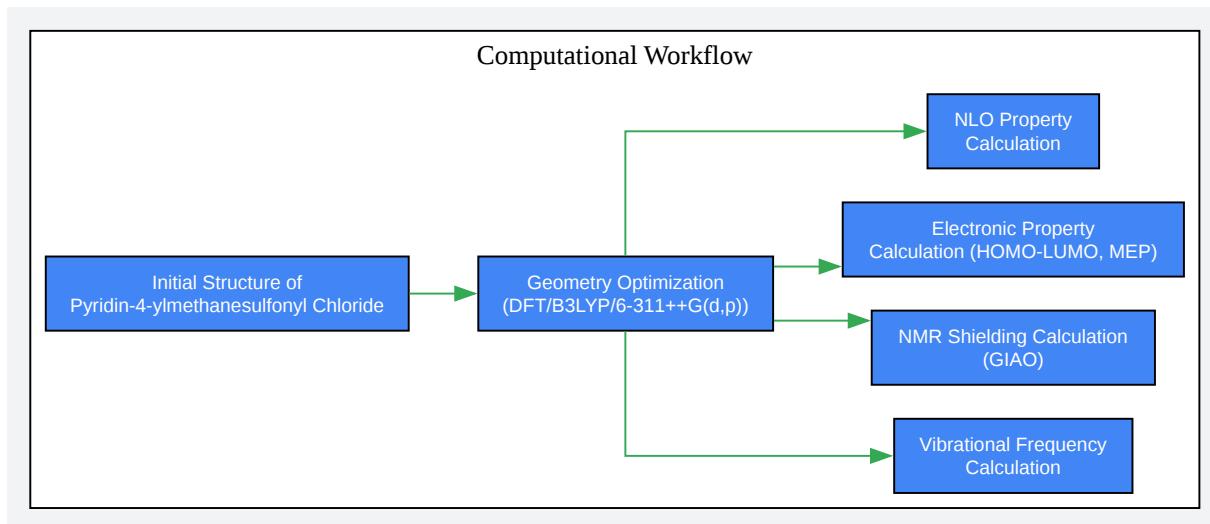
Computational and Experimental Protocols

Computational Methodology

All theoretical calculations are modeled based on protocols frequently employed for pyridine and sulfonyl derivatives.[\[1\]](#)[\[2\]](#)

- Software: Gaussian 09/16 program suite.
- Method: Density Functional Theory (DFT).
- Functional: Becke's three-parameter hybrid functional, Lee-Yang-Parr correlation functional (B3LYP).[\[3\]](#)[\[4\]](#)
- Basis Set: 6-311++G(d,p) for all atoms, providing a balance of accuracy and computational efficiency for geometry optimization, vibrational frequency calculations, and electronic property predictions.
- Geometry Optimization: The molecular structure of **Pyridin-4-ylmethanesulfonyl Chloride** was optimized to a stable equilibrium geometry without any imaginary frequencies.
- Vibrational Analysis: Harmonic vibrational frequencies were calculated at the same level of theory to predict the FT-IR and FT-Raman spectra.
- NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method was employed to calculate the ¹H and ¹³C NMR isotropic chemical shifts, using tetramethylsilane (TMS) as the reference.[\[5\]](#)[\[6\]](#)
- Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined to analyze the molecule's electronic transitions and reactivity.[\[7\]](#)[\[8\]](#) The Molecular Electrostatic Potential (MEP) surface was generated to identify the electrophilic and nucleophilic sites.

- Nonlinear Optical (NLO) Properties: The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) were calculated to evaluate the NLO response of the molecule.
[\[9\]](#)[\[10\]](#)



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Caption: A typical workflow for the theoretical analysis of molecular properties.

Molecular Geometry

The optimized molecular structure of **Pyridin-4-ylmethanesulfonyl Chloride** was determined by minimizing the energy of the system. The predicted bond lengths and bond angles are presented in Table 1. The pyridine ring is expected to exhibit aromatic character with C-C and C-N bond lengths intermediate between single and double bonds. The geometry around the sulfur atom is predicted to be a distorted tetrahedron.

Table 1: Predicted Geometrical Parameters for **Pyridin-4-ylmethanesulfonyl Chloride**

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C-S	1.80	O-S-O	121.5
S-Cl	2.08	O-S-Cl	107.0
S=O	1.45	O-S-C	108.5
C-H (methylene)	1.09	Cl-S-C	101.0
C-C (ring)	1.39 - 1.40	H-C-H	109.0
C-N (ring)	1.33 - 1.34	S-C-C (ring)	112.0
C-H (ring)	1.08	C-N-C (ring)	117.0

Vibrational Spectroscopy

The theoretical vibrational frequencies provide insights into the infrared and Raman spectra of the molecule. Key vibrational modes are assigned based on their potential energy distribution. The characteristic vibrations of the sulfonyl group (SO₂) are expected to be prominent in the spectrum.[11][12]

Table 2: Predicted Vibrational Frequencies and Assignments

Wavenumber (cm ⁻¹)	Assignment
~3100 - 3000	C-H stretching (aromatic)
~2980 - 2900	C-H stretching (aliphatic, CH ₂)
~1600 - 1580	C=C stretching (pyridine ring)
~1500 - 1400	C=N stretching (pyridine ring)
~1450	CH ₂ scissoring
~1360 - 1340	SO ₂ asymmetric stretching
~1180 - 1160	SO ₂ symmetric stretching
~750 - 700	C-H out-of-plane bending
~580 - 560	C-S stretching
~450 - 400	S-Cl stretching

NMR Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of **Pyridin-4-ylmethanesulfonyl Chloride**. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride group and the aromaticity of the pyridine ring.

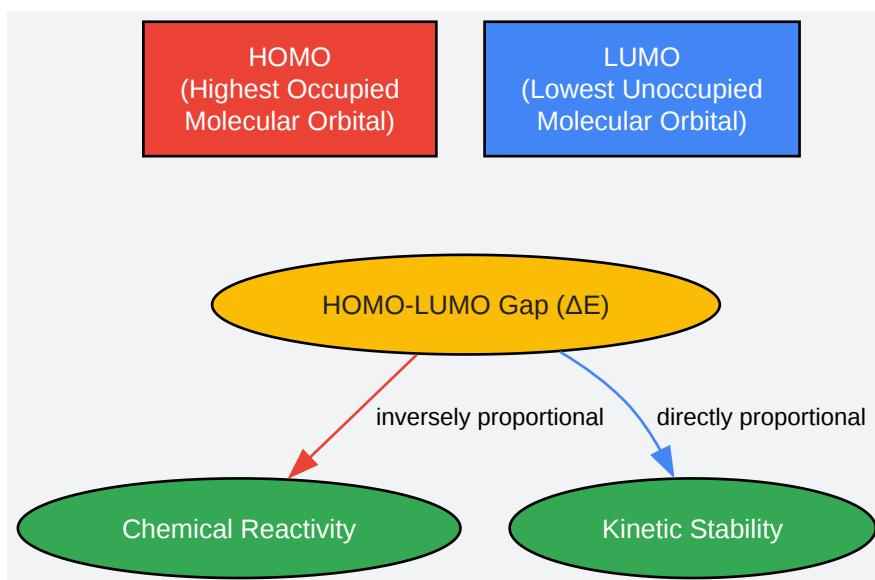
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom	¹ H Chemical Shift	Atom	¹³ C Chemical Shift
H (methylene, -CH ₂ -)	~4.8 - 5.2	C (methylene, -CH ₂ -)	~60 - 65
H (pyridine, ortho)	~8.6 - 8.8	C (pyridine, ortho)	~150 - 152
H (pyridine, meta)	~7.4 - 7.6	C (pyridine, meta)	~122 - 124
C (pyridine, para)	~148 - 150		

Electronic Properties

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a key role in determining the chemical reactivity and electronic transitions of a molecule.[13][14] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is an important parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity.[15]



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Caption: Relationship between the HOMO-LUMO energy gap and molecular properties.

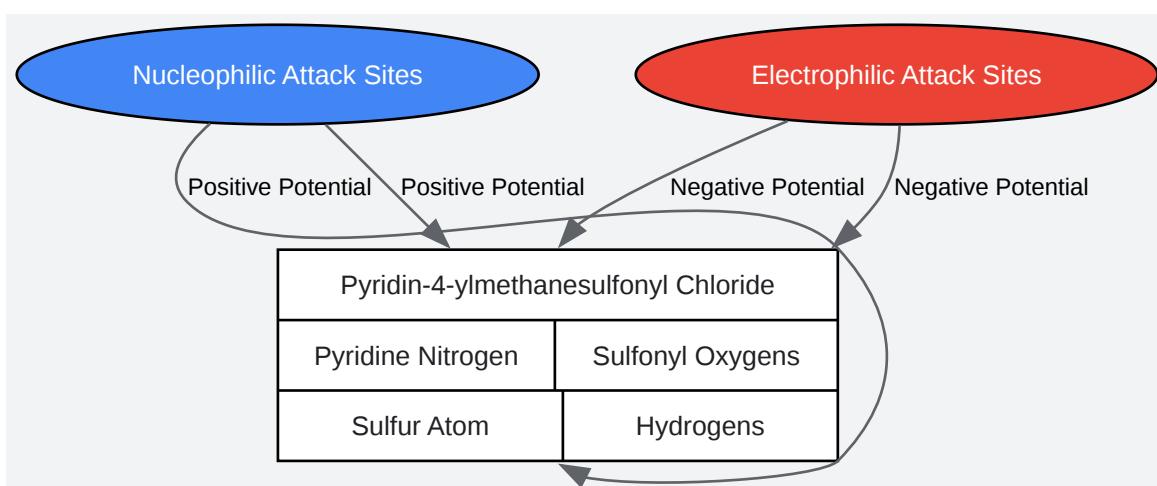
Table 4: Predicted Electronic Properties

Parameter	Predicted Value (eV)
HOMO Energy	~ -7.5
LUMO Energy	~ -1.8
HOMO-LUMO Gap (ΔE)	~ 5.7

The HOMO is expected to be localized primarily on the pyridine ring, while the LUMO is likely distributed over the sulfonyl chloride moiety, suggesting that the pyridine ring acts as the electron-donating part and the sulfonyl chloride group as the electron-accepting part.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks.^[8] For **Pyridin-4-ylmethanesulfonyl Chloride**, the most negative potential (red regions) is expected around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, indicating these are the most probable sites for electrophilic attack. The regions of positive potential (blue regions) are likely located around the hydrogen atoms and the sulfur atom, suggesting these are susceptible to nucleophilic attack.



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Caption: Predicted electrophilic and nucleophilic sites based on MEP analysis.

Nonlinear Optical (NLO) Properties

Molecules with a significant difference in electron density between donor and acceptor groups, connected by a π -conjugated system, often exhibit notable NLO properties.^[9] The pyridine ring can act as a π -bridge and electron donor, while the sulfonyl chloride group is an electron acceptor. This intramolecular charge transfer character suggests that **Pyridin-4-ylmethanesulfonyl Chloride** may possess NLO activity.

Table 5: Predicted NLO Properties

Parameter	Predicted Value
Dipole Moment (μ)	~ 4.5 - 5.5 Debye
Mean Polarizability (α)	~ 15 - 20 $\times 10^{-24}$ esu
First Hyperpolarizability (β)	~ 8 - 12 $\times 10^{-30}$ esu

The predicted non-zero hyperpolarizability suggests that this molecule could be a candidate for NLO applications. The magnitude of the NLO response is sensitive to the electronic communication between the pyridine ring and the sulfonyl chloride group.

Conclusion

This theoretical guide provides a comprehensive computational analysis of **Pyridin-4-ylmethanesulfonyl Chloride**. The presented data on its geometry, vibrational modes, NMR spectra, and electronic properties offer valuable insights for its synthesis, characterization, and application. The HOMO-LUMO analysis indicates a stable molecule with distinct electron donor and acceptor regions, which is further supported by the MEP map. The predicted NLO properties suggest potential for applications in optoelectronics. This computational study serves as a foundational framework for future experimental investigations and the rational design of novel derivatives for pharmaceutical and material science applications.

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